molecular formula C11H25BO2Si B1589444 2-Trimethylsilyl-1-ethylboronic acid pinacol ester CAS No. 165904-20-1

2-Trimethylsilyl-1-ethylboronic acid pinacol ester

Cat. No.: B1589444
CAS No.: 165904-20-1
M. Wt: 228.21 g/mol
InChI Key: YKYAZAJUMAWTGO-UHFFFAOYSA-N
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Description

2-Trimethylsilyl-1-ethylboronic acid pinacol ester is an organoboron compound with the molecular formula C({11})H({25})BO(_{2})Si. It is a derivative of boronic acid and is characterized by the presence of a trimethylsilyl group and a pinacol ester moiety. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

The primary target of the 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that organotrifluoroborates can be readily prepared from pinacol esters . After purification from pinacol, hydrolysis can be performed in a number of ways . These steps may impact the bioavailability of the compound.

Result of Action

The result of the action of the this compound is the formation of new carbon-carbon bonds . This is achieved through the SM coupling reaction, which is facilitated by the compound’s interaction with its targets .

Action Environment

The action of the this compound can be influenced by environmental factors. For instance, the compound is moisture sensitive , which means that its action, efficacy, and stability can be affected by the presence of moisture in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester typically involves the reaction of 2-Trimethylsilyl-1-ethylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Reaction Scheme:: 2-Trimethylsilyl-1-ethylboronic acid+Pinacol\text{2-Trimethylsilyl-1-ethylboronic acid} + \text{Pinacol} \rightarrow2-Trimethylsilyl-1-ethylboronic acid+Pinacol→

Properties

IUPAC Name

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYAZAJUMAWTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465816
Record name 2-Trimethylsilyl-1-ethylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165904-20-1
Record name 2-Trimethylsilyl-1-ethylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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